Ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C11H11N3O4. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of N-propargylpyridiniums under basic conditions. A common method includes the use of sodium hydroxide (NaOH) to promote cycloisomerization, resulting in high yields under ambient conditions . This method is advantageous due to its rapid reaction time and the use of aqueous, metal-free conditions.
Industrial Production Methods
Industrial production methods often involve the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by functionalization of the core scaffold through metal-catalyzed coupling reactions. These processes may employ catalysts such as copper, iron, gold, ruthenium, and palladium .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and sodium hydroxide. The reactions typically occur under mild to moderate conditions, ensuring high selectivity and yield .
Major Products Formed
The major products formed from these reactions include amino derivatives, which can be further functionalized for various applications in medicinal chemistry .
Scientific Research Applications
Ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
Uniqueness
Ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and ethyl ester functionality make it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-3-18-11(15)9-6-13-5-8(14(16)17)4-7(2)10(13)12-9/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLAYEQYFFCAPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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